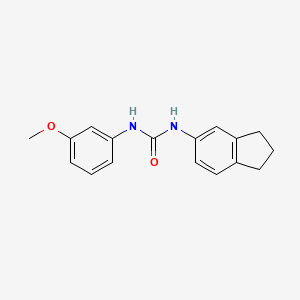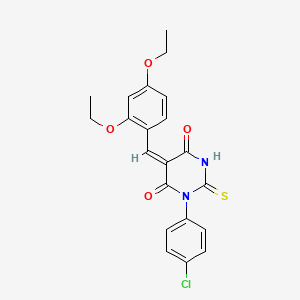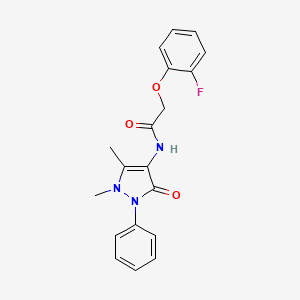![molecular formula C20H21NO3 B5125827 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline](/img/structure/B5125827.png)
8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline, also known as ME20 or 8-ME20, is a quinoline derivative that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to have various biochemical and physiological effects, depending on the application. In cancer cells, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. In animal models, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has several advantages for lab experiments, including its high purity and yield, ease of synthesis, and versatility in applications. However, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline also has some limitations, including its potential toxicity and limited solubility in certain solvents.
将来の方向性
There are several future directions for the study of 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline, including:
1. Further investigation of its anti-cancer properties and potential use in cancer therapy.
2. Development of 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline-based materials for various applications, including catalysis, sensing, and OLEDs.
3. Further investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease.
4. Development of 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline-based water treatment technologies for the removal of heavy metals from contaminated water.
5. Investigation of its potential use in other fields, such as agriculture and food science.
In conclusion, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline is a promising compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential uses, but its versatility and ease of synthesis make it a promising candidate for further study.
合成法
The synthesis of 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline involves the reaction of 8-hydroxyquinoline with 2-(2-methylphenoxy)ethanol in the presence of a base and a solvent. The reaction mixture is then heated and stirred until the desired product is obtained. This method has been reported to yield high purity and yield of 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline.
科学的研究の応用
8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been studied for its potential use in various fields, including medicine, material science, and environmental science. In medicine, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to have anti-cancer properties by inhibiting the growth of cancer cells. 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has also been studied for its potential use as an anti-inflammatory agent and for the treatment of neurological disorders such as Alzheimer's disease.
In material science, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been used as a ligand in the synthesis of metal complexes for various applications, including catalysis and sensing. 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has also been studied for its potential use in the development of organic light-emitting diodes (OLEDs) due to its high thermal stability and electron-transporting properties.
In environmental science, 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been studied for its potential use in the removal of heavy metals from contaminated water. 8-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}quinoline has been shown to effectively remove heavy metals such as lead and cadmium from water, making it a promising candidate for the development of water treatment technologies.
特性
IUPAC Name |
8-[2-[2-(2-methylphenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-16-6-2-3-9-18(16)23-14-12-22-13-15-24-19-10-4-7-17-8-5-11-21-20(17)19/h2-11H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGVJBLLVUDVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCOCCOC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(2-Methylphenoxy)ethoxy]ethoxy]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-({[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B5125752.png)



![1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)
![2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)
![6-bromo-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5125790.png)

![3-ethyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5125799.png)
![4-(5-{[3-(2-ethoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5125808.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5125816.png)
![4-{5-chloro-2-[(2-chlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5125836.png)

![ethyl [1-(benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5125849.png)